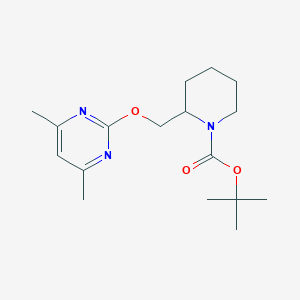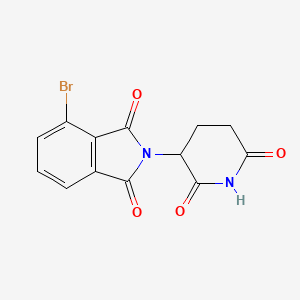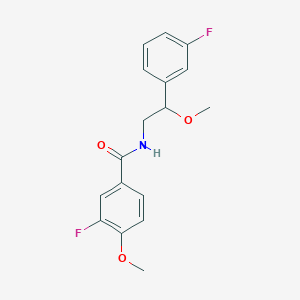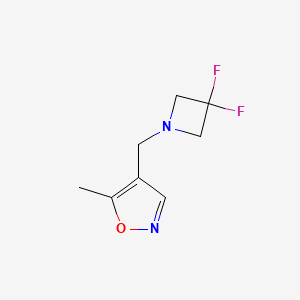![molecular formula C16H21N3O3S B2758682 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 875422-92-7](/img/structure/B2758682.png)
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihypertensive Activity
Compounds structurally similar to the one mentioned have been synthesized and evaluated for their antihypertensive activity. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared and screened as potential antihypertensive agents. These compounds were found to exhibit activity through mechanisms involving alpha-adrenergic receptor blocking, suggesting their potential application in the treatment of hypertension (Caroon et al., 1981).
Antiviral and Anticancer Properties
Another area of interest is the evaluation of similar compounds for their antiviral and anticancer properties. A study on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated promising antiviral activity against human coronavirus, indicating the potential of these compounds in antiviral drug development. Additionally, certain derivatives exhibited significant activity against cancer cell lines, suggesting their potential use as anticancer agents (Apaydın et al., 2020).
Antimicrobial and Antioxidant Activities
Compounds with similar structures have also been synthesized and tested for their antimicrobial and antioxidant activities. For instance, novel spirothiazolidinone derivatives have been developed and evaluated for their efficacy against various bacterial and fungal strains. Some of these compounds showed potent antimicrobial activity, alongside notable antioxidant properties, highlighting their potential for therapeutic applications (Darwish et al., 2014).
Antidiabetic Potential
Additionally, research into spirothiazolidines analogs has shown that these compounds could have significant antidiabetic properties. Studies have identified compounds within this class that exhibit high activity as alpha-amylase and alpha-glucosidase inhibitors, offering potential pathways for the treatment of diabetes (Flefel et al., 2019).
作用機序
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death, and has been identified as a significant driver of various inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to the kinase domain of RIPK1, inhibiting its activity and thereby blocking the activation of the necroptosis pathway . This results in a significant reduction in cell death and inflammation .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and autophagy and is characterized by the rupture of the cell membrane and the release of cellular contents, leading to inflammation . By inhibiting RIPK1, the compound prevents the activation of this pathway, reducing inflammation and cell death .
Pharmacokinetics
The compound has shown significant inhibitory activity against ripk1, with an ic50 value of 92 nm . This suggests that the compound has good bioavailability and can effectively reach its target in the body .
Result of Action
The compound’s action results in a significant reduction in necroptosis and inflammation . In a model of necroptosis in U937 cells, the compound showed significant anti-necroptotic activity . This suggests that the compound could have potential therapeutic applications in diseases driven by necroptosis and inflammation .
特性
IUPAC Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-5-2-3-7-16(11)14(21)19(15(22)18-16)10-13(20)17-9-12-6-4-8-23-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGVNGYPHUJQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)
![N-Ethyl-4-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2758600.png)

![5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2758604.png)

![2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile](/img/structure/B2758608.png)

![4-butoxy-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2758611.png)
![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)
![8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2758615.png)


![2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide](/img/structure/B2758620.png)
